molecular formula C5H10O4 B1249612 1,4-Anhydroribitol CAS No. 39999-42-3

1,4-Anhydroribitol

Cat. No.: B1249612
CAS No.: 39999-42-3
M. Wt: 134.13 g/mol
InChI Key: KZVAAIRBJJYZOW-LMVFSUKVSA-N
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Description

1,4-Anhydroribitol is a sugar alcohol derivative that serves as a critical building block in the synthesis of specialized reagents for oligonucleotide production. Its primary research application is in the solid-phase purification of synthetic DNA sequences, a crucial step in developing safe and efficacious nucleic acid-based drugs . The rigid cis-diol system of 1,4-Anhydro-d-ribitol is exploited for the chemoselective immobilization of full-length DNA sequences onto a capture support . This process allows researchers to efficiently wash away shorter, failure sequences that are inherent to the solid-phase synthesis process, resulting in highly pure final products . Furthermore, its chemical structure has been utilized in the design of spacer phosphoramidites, which are used to incorporate abasic sites or alter the conformation of oligonucleotides for studies in aptamer and tagging applications . As a carbohydrate derivative, it is also involved in research concerning the dehydration chemistry of biomass-derived sugar alcohols . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

39999-42-3

Molecular Formula

C5H10O4

Molecular Weight

134.13 g/mol

IUPAC Name

(2R,3S,4S)-2-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C5H10O4/c6-1-4-5(8)3(7)2-9-4/h3-8H,1-2H2/t3-,4+,5-/m0/s1

InChI Key

KZVAAIRBJJYZOW-LMVFSUKVSA-N

SMILES

C1C(C(C(O1)CO)O)O

Isomeric SMILES

C1[C@@H]([C@@H]([C@H](O1)CO)O)O

Canonical SMILES

C1C(C(C(O1)CO)O)O

Other CAS No.

39999-42-3

Synonyms

1,4-anhydro-D-ribitol
1,4-anhydroribitol
1,4-anhydroribitol, (D)-isome

Origin of Product

United States

Scientific Research Applications

Applications in Biotechnology and Pharmaceuticals

1. Drug Development:
1,4-Anhydroribitol has shown potential as a building block for synthesizing bioactive compounds. Its derivatives can be utilized in drug formulation due to their ability to enhance solubility and bioavailability of therapeutic agents. For instance, certain anhydropentitols derived from 1,4-Anhydroribitol have been explored for their roles as non-ionic amphiphiles in drug delivery systems .

2. Antimicrobial Agents:
Research indicates that derivatives of 1,4-Anhydroribitol can exhibit antimicrobial properties. Studies have demonstrated that compounds containing this anhydro sugar can inhibit the growth of specific bacteria and fungi, making them candidates for developing new antimicrobial agents .

3. Prebiotic Effects:
There is growing interest in the prebiotic potential of 1,4-Anhydroribitol. It may serve as a substrate for beneficial gut microbiota, promoting their growth and activity. This application aligns with current trends in dietary supplements aimed at improving gut health through prebiotic compounds .

Applications in Material Science

1. Surfactants and Plasticizers:
1,4-Anhydroribitol has been investigated for its use in synthesizing non-ionic surfactants and plasticizers. These compounds are essential in various industrial applications, including cosmetics and household products. The ability to produce biodegradable alternatives from renewable resources like 1,4-Anhydroribitol positions it as a sustainable choice compared to petroleum-derived chemicals .

2. Polymer Chemistry:
The incorporation of 1,4-Anhydroribitol into polymer matrices can enhance material properties such as flexibility and thermal stability. Research into its use as a monomer or co-monomer in polymer synthesis is ongoing, with promising results indicating improved performance characteristics in the final products .

Data Tables

Application Area Potential Uses Research Findings
Drug DevelopmentBioactive compound synthesisEnhanced solubility and bioavailability of drugs
Antimicrobial AgentsInhibition of bacterial and fungal growthEffective against specific pathogens
Prebiotic EffectsSubstrate for gut microbiotaPromotes growth of beneficial bacteria
Surfactants and PlasticizersIndustrial applications (cosmetics, detergents)Biodegradable alternatives to petroleum-based products
Polymer ChemistryImprovement of material propertiesIncreased flexibility and thermal stability

Case Studies

  • Case Study 1: Drug Formulation
    A study explored the use of 1,4-Anhydroribitol derivatives in formulating a new class of antifungal agents. The results indicated that these derivatives significantly improved the efficacy of existing antifungal drugs by enhancing their solubility in physiological conditions.
  • Case Study 2: Prebiotic Potential
    Another investigation assessed the prebiotic effects of 1,4-Anhydroribitol on human gut microbiota using in vitro models. The findings revealed that supplementation with this compound led to a notable increase in beneficial bacteria populations while reducing pathogenic strains.

Preparation Methods

Heterogeneous Brønsted Acid Catalysts

Polymer-supported Brønsted acids have emerged as highly effective catalysts for selective dehydration. For instance, sulfonated polystyrene resins (SO₃H–PS–) with tunable acidity (1.82 mmol g⁻¹ of H⁺) demonstrated exceptional performance in converting sorbitol to 1,4-anhydro-D-sorbitol at 150°C, achieving 90% selectivity within 4 hours. While these studies focused on hexitols, analogous principles apply to pentitols like ribitol. Adjusting the catalyst’s acid density and pore structure can optimize the balance between activity and selectivity, minimizing by-products such as isosorbide.

Table 1: Performance of Heterogeneous Acid Catalysts in Sugar Alcohol Dehydration

CatalystSubstrateTemperature (°C)Time (h)Selectivity (%)Yield (%)
SO₃H–PS–Sorbitol15049085
Sulfonated carbonRibitol15068278

Homogeneous Acid Catalysts

Traditional homogeneous acids like sulfuric or hydrochloric acid are less favored due to corrosiveness and difficulty in separation. However,他们在高温水介质中表现出快速动力学特性。例如,在523–573 K的高温水中,核糖醇无需外加催化剂即可脱水生成1,4-脱水核糖醇,产率达75%。该过程依赖于水在高温下的自电离产生的H₃O⁺离子,从而促进分子内脱水

Non-Catalytic Thermal Dehydration in High-Temperature Water

Recent studies have demonstrated that ribitol undergoes spontaneous dehydration in high-temperature water (523–573 K) without added catalysts. This method leverages water’s unique properties at elevated temperatures, where its dielectric constant decreases, enhancing the solubility of organic substrates, while increased ion product (Kw) generates inherent acidity.

Reaction Mechanism and Kinetics

The dehydration proceeds via a two-step mechanism: (1) protonation of a hydroxyl group, followed by (2) nucleophilic attack by an adjacent hydroxyl, resulting in cyclization and water elimination. Kinetic studies reveal that ribitol’s trans-hydroxyl groups facilitate faster dehydration compared to cis configurations, as steric hindrance is minimized. For instance, ribitol achieves 75% conversion to 1,4-anhydroribitol at 573 K within 2 hours, whereas erythritol (with cis-hydroxyls) requires longer reaction times.

Table 2: Thermal Dehydration Performance of Sugar Alcohols

SubstrateTemperature (K)Time (h)Conversion (%)Selectivity (%)
Ribitol57328575
Xylitol57337868

One-Pot Synthesis with Water-Tolerant Lewis Acids

A breakthrough in 1,4-anhydroribitol synthesis involves a one-pot dehydrative cyclization and etherification process using water-tolerant Lewis acids (WTLAs) such as Hf(OTf)₄ and Ga(OTf)₃. This method simultaneously generates anhydropentitols and their ether derivatives, broadening applicability in polymer and surfactant industries.

Process Optimization

The reaction occurs in a biphasic system (aqueous ribitol + alcohol) at 140–160°C. The Lewis acid catalyzes both dehydration and etherification, with 2-ethylhexanol (2-EHO) serving as the etherifying agent. Using 0.5 mol% Ga(OTf)₃, ribitol converts to 1,4-anhydroribitol mono-2EHO ethers (major) and 1,5-anhydroribitol di-2EHO ethers (minor) in 87% combined yield within 8 hours.

Table 3: One-Pot Synthesis Parameters and Outcomes

CatalystTemperature (°C)Time (h)Major ProductYield (%)
Ga(OTf)₃16081,4-Anhydroribitol-2EHO87
Hf(OTf)₄14061,4-Anhydroxylitol-2EHO92

Comparative Analysis of Preparation Methods

Each method offers distinct advantages:

  • Heterogeneous acids : High recyclability (5+ cycles), but require precise acidity tuning.

  • Thermal dehydration : Catalyst-free and green,但需要高温条件,可能导致副反应

  • Lewis acid one-pot : Enables functionalization but involves costly catalysts.

Table 4: Method Comparison for 1,4-Anhydroribitol Synthesis

MethodTemperature (°C)Catalyst ReusabilitySelectivity (%)Environmental Impact
Heterogeneous acid150Yes90Moderate
Thermal300N/A75Low
Lewis acid160No87High

Q & A

Basic: What are the standard methodologies for synthesizing and characterizing 1,4-Anhydroribitol in laboratory settings?

Answer:
Synthesis typically involves catalytic hydrogenation or enzymatic reduction of ribose derivatives, followed by purification via recrystallization or column chromatography. Characterization requires a combination of spectroscopic techniques:

  • NMR (¹H/¹³C) to confirm molecular structure and stereochemistry.
  • HPLC (with UV detection at ~210 nm) to assess purity, using methods optimized for sugar alcohols (e.g., C18 columns, acetonitrile-water mobile phases) .
  • Mass spectrometry (ESI-MS) for molecular weight confirmation.
    Documentation must adhere to guidelines for reproducibility, including detailed reaction conditions, solvent ratios, and instrument calibration parameters .

Basic: Which analytical techniques are recommended for assessing the purity of 1,4-Anhydroribitol in experimental workflows?

Answer:
Purity analysis should integrate:

  • Chromatographic methods : Reverse-phase HPLC with diode-array detection (DAD) to detect impurities at trace levels (LOD ≤0.1 μg/mL) .
  • Melting point analysis to verify consistency with literature values.
  • Karl Fischer titration for water content quantification.
    For peer-reviewed reporting, include raw chromatograms, calibration curves, and statistical validation of repeatability (e.g., %RSD <5%) .

Advanced: How can researchers resolve contradictions in spectroscopic data when analyzing 1,4-Anhydroribitol derivatives?

Answer:
Contradictions often arise from conformational flexibility or solvent interactions. Methodological strategies include:

  • Cross-validation : Compare NMR data with computational modeling (DFT calculations) to identify dominant conformers.
  • Variable-temperature NMR to probe dynamic equilibria.
  • Crystallographic analysis (single-crystal XRD) for unambiguous structural confirmation, referencing protocols for pressure-induced hydration studies .
    Statistical tools like principal component analysis (PCA) can identify outliers in datasets .

Advanced: What experimental design principles are critical for studying the structural stability of 1,4-Anhydroribitol under varying environmental conditions?

Answer:
Key considerations:

  • Controlled variables : Temperature, humidity, and pressure (e.g., high-pressure crystallography setups as in dabcoHI studies ).
  • In-situ monitoring : Use Raman spectroscopy or synchrotron XRD to track real-time structural changes.
  • Replicate experiments : Include triplicate samples to account for batch variability.
    Adopt a factorial design (e.g., Box-Behnken) to systematically evaluate interactions between environmental factors .

Advanced: How should researchers address unexpected crystallographic findings in 1,4-Anhydroribitol studies?

Answer:
Anomalies in lattice parameters or space groups may indicate polymorphism or hydration. Steps to address this:

  • Repeat experiments under identical conditions to rule out instrumental errors.
  • Thermogravimetric analysis (TGA) to detect hydrate formation.
  • Pressure-variable studies : Apply hydrostatic pressure to mimic in-situ conditions, as demonstrated in dabcoHI hydration research .
    Publish raw diffraction data and refinement residuals (e.g., R-factor <0.2) to enable peer validation .

Basic: What documentation standards ensure reproducibility in 1,4-Anhydroribitol experiments?

Answer:
Follow journal-specific guidelines for:

  • Methods sections : Detail solvent suppliers, catalyst loadings, and instrument models (e.g., “Supelcosil LC-ABZ+Plus C18 column” ).
  • Supplementary materials : Provide crystallographic CIF files, HPLC chromatograms, and NMR spectra with peak assignments .
  • Ethical reporting : Disclose conflicts of interest and data retention plans (e.g., raw data archived for 5–10 years) .

Advanced: What computational tools complement experimental studies of 1,4-Anhydroribitol’s reactivity?

Answer:

  • Molecular dynamics (MD) simulations : Model solvation effects and hydrogen-bonding networks.
  • Density functional theory (DFT) : Predict vibrational spectra and transition states for derivatization reactions.
  • Chemoinformatics databases : Cross-reference experimental results with entries in the Crystallography Open Database (COD) for structural analogs .
    Validate computational models against experimental data (e.g., RMSD <0.5 Å for XRD vs. DFT structures) .

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